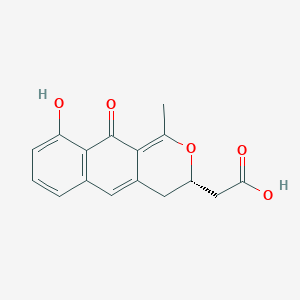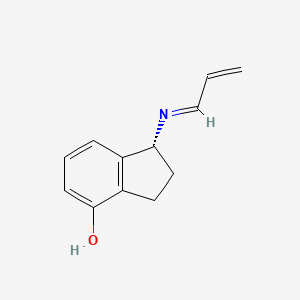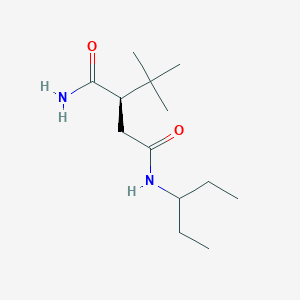![molecular formula C17H19N5O2 B10756347 8-Benzo[1,3]dioxol-,5-ylmethyl-9-butyl-9H-](/img/structure/B10756347.png)
8-Benzo[1,3]dioxol-,5-ylmethyl-9-butyl-9H-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- is a compound belonging to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- involves the reaction of 1,3-benzodioxole with butylamine and a purine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted purine derivatives
Scientific Research Applications
8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as heat shock protein HSP 90-alpha. This interaction inhibits the ATPase activity of the chaperone protein HSP90, leading to the downregulation of client proteins and inhibition of cell growth. This mechanism is particularly relevant in cancer research, where the inhibition of HSP90 can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-2-FLUORO-9H-PURIN-6-YLAMINE
- 8-(1,3-BENZODIOXOL-5-YLMETHYL)-9-BUTYL-9H-PURIN-6-AMINE
Uniqueness
8-BENZO[1,3]DIOXOL-,5-YLMETHYL-9-BUTYL-9H- is unique due to its specific interaction with HSP90 and its potential therapeutic applications in cancer research. Its structural features, such as the benzodioxole and butyl groups, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethyl)-9-butylpurin-6-amine |
InChI |
InChI=1S/C17H19N5O2/c1-2-3-6-22-14(21-15-16(18)19-9-20-17(15)22)8-11-4-5-12-13(7-11)24-10-23-12/h4-5,7,9H,2-3,6,8,10H2,1H3,(H2,18,19,20) |
InChI Key |
JCDXXNIRWRRGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10756271.png)

![4-({4-[(6-Chloro-1-benzothien-2-YL)sulfonyl]-2-oxopiperazin-1-YL}methyl)benzenecarboximidamide](/img/structure/B10756276.png)
![S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B10756279.png)
![4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B10756284.png)


![sodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B10756301.png)


![Methyl 3-Chloro-2-{3-[(2,5-Dihydroxy-4-Methoxyphenyl)amino]-3-Oxopropyl}-4,6-Dihydroxybenzoate](/img/structure/B10756315.png)
![3-{3-[(Dimethylamino)methyl]-1h-Indol-7-Yl}propan-1-Ol](/img/structure/B10756325.png)

